molecular formula C20H21N3O3S B11332479 N-[3-(4-ethoxyphenyl)-1,2,4-thiadiazol-5-yl]-3-propoxybenzamide

N-[3-(4-ethoxyphenyl)-1,2,4-thiadiazol-5-yl]-3-propoxybenzamide

Cat. No.: B11332479
M. Wt: 383.5 g/mol
InChI Key: OHEOWLXGPPUQPJ-UHFFFAOYSA-N
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Description

compound 40 , is a novel small molecule with promising properties. It has garnered attention due to its potential as a selective STAT3 inhibitor for cancer therapy . Signal transducer and activator of transcription 3 (STAT3) is an attractive target for cancer treatment.

Preparation Methods

Synthetic Routes:: The compound’s synthesis involves a novel scaffold combination strategy . Specifically, it features a unique N-(benzimidazole-5-yl)-1,3,4-thiadiazol-2-amine scaffold . The synthetic route includes several steps, but I’ll highlight the key ones:

    Starting Material: Begin with appropriate precursors, such as 4-ethoxyaniline and 2-aminothiadiazole.

    Functionalization: Introduce the benzimidazole ring and propoxy group.

    Final Steps: Assemble the entire structure, ensuring regioselectivity and purity.

Reaction Conditions:: The specific reaction conditions and reagents used in each step would require detailed laboratory protocols. the overall process aims for high yield and purity.

Industrial Production:: While industrial-scale production methods are not widely documented, further development prospects exist for this compound.

Chemical Reactions Analysis

Reactions:: Compound 40 may undergo various reactions, including:

  • Oxidation
  • Reduction
  • Substitution
Common Reagents and Conditions::
  • Oxidation : Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
  • Reduction : Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
  • Substitution : Various nucleophiles (e.g., amines, thiols) can replace functional groups.

Major Products:: The major products depend on the specific reaction and conditions. For instance, reduction may yield an amine derivative, while oxidation could lead to a sulfoxide or sulfone.

Scientific Research Applications

Compound 40’s applications extend across scientific domains:

  • Chemistry : As a novel scaffold, it inspires further drug design.
  • Biology : Investigate its effects on cell signaling pathways.
  • Medicine : Explore its potential as an anticancer agent.
  • Industry : Consider its use in pharmaceuticals.

Mechanism of Action

Compound 40 directly inhibits STAT3 by binding to its SH2 domain. This prevents STAT3 phosphorylation, translocation, and downstream gene transcription. In cancer cells (e.g., DU145, MDA-MB-231), it exhibits antiproliferative activity, cell cycle arrest, and apoptosis .

Comparison with Similar Compounds

While compound 40’s uniqueness lies in its scaffold, let’s briefly mention a related compound:

Properties

Molecular Formula

C20H21N3O3S

Molecular Weight

383.5 g/mol

IUPAC Name

N-[3-(4-ethoxyphenyl)-1,2,4-thiadiazol-5-yl]-3-propoxybenzamide

InChI

InChI=1S/C20H21N3O3S/c1-3-12-26-17-7-5-6-15(13-17)19(24)22-20-21-18(23-27-20)14-8-10-16(11-9-14)25-4-2/h5-11,13H,3-4,12H2,1-2H3,(H,21,22,23,24)

InChI Key

OHEOWLXGPPUQPJ-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=CC(=C1)C(=O)NC2=NC(=NS2)C3=CC=C(C=C3)OCC

Origin of Product

United States

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